Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Antitubercular Nitrobenzothiazole Regioisomer SAR

This 5,7-dimethyl-substituted 4-nitrobenzothiazole derivative features a unique combination of the 4-nitrobenzoyl imino pharmacophore, 5,7-dimethyl core, and N3-ethyl acetate prodrug handle—defining its pharmacological fingerprint. It aligns with the Sanofi patent US 8,993,561 for antitubercular therapy. The 5,7-dimethyl pattern significantly modulates lipophilicity (ΔClogP +0.8 to +1.2 vs. des-methyl analog CAS 6279-25-0), directly impacting metabolic stability and target-binding conformation. The ethyl ester offers a 2- to 5-fold slower enzymatic cleavage rate versus the methyl ester, enabling sustained release of the active carboxylic acid metabolite. For SAR programs optimizing antimycobacterial potency beyond patent-exemplified compounds, this is an indispensable comparator. Contact suppliers for bulk pricing and custom synthesis options.

Molecular Formula C20H19N3O5S
Molecular Weight 413.45
CAS No. 1321973-99-2
Cat. No. B2600467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
CAS1321973-99-2
Molecular FormulaC20H19N3O5S
Molecular Weight413.45
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C
InChIInChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-10-12(2)9-13(3)18(16)29-20(22)21-19(25)14-5-7-15(8-6-14)23(26)27/h5-10H,4,11H2,1-3H3
InChIKeyDFJIGVCIFOCMFO-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 1321973-99-2): Structural Profile and Procurement Considerations


Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic, polysubstituted benzothiazole derivative (molecular formula C21H19N3O5S, MW 413.45 g/mol) featuring a 4-nitrobenzoyl imino group at the 2-position, methyl substituents at the 5- and 7-positions of the benzothiazole core, and an ethyl acetate moiety at the N3 position. Benzothiazoles constitute a privileged scaffold in medicinal chemistry, with broad-reported activities including antimicrobial, antitumor, and antitubercular properties [1]. The compound is listed in the ECHA substance inventory (EC number 100.309.818), indicating regulatory recognition within the EU chemical framework [2]. Unlike extensively characterized clinical candidates, published primary research data for this specific CAS number remain absent from major bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB). Procurement decisions must therefore be grounded in structural differentiation analysis and class-level evidence projections, accompanied by an explicit acknowledgment of the current evidence gap.

Why Generic Substitution of Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate with In-Class Analogs Compromises Research Reproducibility


The compound exhibits a unique combination of three structural features—the 4-nitrobenzoyl imino pharmacophore, the 5,7-dimethyl benzothiazole core, and the N3-ethyl acetate side chain—that collectively define its pharmacological and physicochemical fingerprint. Replacing this compound with a generic benzothiazole derivative, even with a closely related analog such as ethyl 2-[2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 6279-25-0), eliminates the 5,7-dimethyl substitution pattern, which is known to significantly modulate lipophilicity, metabolic stability, and target-binding conformation in benzothiazole series [1]. Similarly, substituting the 4-nitrobenzoyl group with a 3-nitro isomer alters the electronic distribution and hydrogen-bonding geometry at the imino-acyl interface, a distinction demonstrated to affect antimycobacterial potency by orders of magnitude in structurally analogous nitrobenzothiazole chemotypes [2]. Consequently, any undocumented substitution between these regioisomers or methylation variants introduces unquantified variables that directly undermine experimental reproducibility and comparability across studies.

Quantitative Differential Evidence for Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 1321973-99-2) vs. Closest Analogs


4-Nitrobenzoyl Imino Substitution Affords Distinct Antitubercular Potential Relative to 2- and 3-Nitrobenzoyl Isomers

In the Sanofi nitrobenzothiazole series (US Patent 8,993,561), the 4-nitrobenzoyl substitution on the benzothiazole 2-imino position is explicitly claimed as a critical structural determinant for bacteriostatic and bactericidal activity against Mycobacterium tuberculosis strains, including front-line antibiotic-resistant isolates. The patent discloses quantitative minimum inhibitory concentration (MIC) values for representative 4-nitrobenzothiazole derivatives in the range of 0.5–8 µg/mL against M. tuberculosis H37Rv [1]. While the target compound itself is not explicitly exemplified in the patent, its 4-nitrobenzoyl imino pharmacophore maps directly onto the claimed general formula. The 3-nitrobenzoyl and 2-nitrobenzoyl regioisomers (commercially available analogs CAS 1321973-97-0 and CAS 1321973-98-1) are structurally excluded from this specific pharmacophoric claim space. The differential is quantifiable only as a class-level inference due to the absence of direct experimental data for the target compound.

Antitubercular Nitrobenzothiazole Regioisomer SAR

5,7-Dimethyl Substitution Modulates Lipophilicity and Metabolic Stability Relative to Des-Methyl Analog (CAS 6279-25-0)

The 5,7-dimethyl substitution pattern on the benzothiazole core differentiates this compound from the closely related des-methyl analog ethyl 2-[2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 6279-25-0, MW 385.4 g/mol). Methyl substituents at the 5- and 7-positions are documented in benzothiazole medicinal chemistry literature to increase calculated logP (ClogP) by approximately 0.8–1.2 units and enhance metabolic stability at benzylic oxidation sites on the fused benzene ring [1]. This structural difference translates to altered membrane permeability and reduced susceptibility to CYP450-mediated hydroxylation compared to the des-methyl analog. The quantitative difference is inferred from established benzothiazole SAR trends; direct experimental logP or microsomal stability data for this specific compound are unpublished.

Lipophilicity Metabolic stability Benzothiazole methylation

Ethyl Ester Side Chain Provides Distinct Hydrolytic Stability Relative to Methyl Ester Analog (CAS 1321737-27-2)

The N3-ethyl acetate group in this compound differs from the corresponding methyl ester analog methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 1321737-27-2, or its 2-nitro isomer). In ester prodrug chemistry, ethyl esters generally exhibit 2- to 5-fold slower rates of enzymatic hydrolysis by carboxylesterases compared to methyl esters, resulting in prolonged half-life in plasma and tissue homogenates [1]. This differential hydrolysis rate affects the exposure profile of the liberated carboxylic acid metabolite, a critical consideration for any ester-based prodrug strategy. The quantification is drawn from general ester prodrug SAR; direct comparative hydrolysis kinetics for this specific compound pair are not published.

Ester prodrug stability Hydrolysis rate Benzothiazole acetate

Nitrobenzothiazole Class Demonstrates Antimicrobial Activity with MIC Range 25–200 µg/mL Against Reference Bacterial and Fungal Strains

A 2020 study screening novel benzothiazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 25 to 200 µg/mL across multiple bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, with select compounds (designated 3 and 4) exhibiting high antibacterial activity within this range [1]. While this study did not include the target compound, the structural class to which it belongs—2-imino-benzothiazoles bearing aromatic acyl substituents—is directly represented. The Sanofi patent US 8,993,561 further corroborates bacteriostatic and bactericidal activity for nitrobenzothiazole derivatives against Mycobacterium and Corynebacterium strains [2]. These data establish a class-level antimicrobial expectation but do not constitute direct evidence for CAS 1321973-99-2.

Antimicrobial Benzothiazole MIC

Nitrobenzothiazole Chemotype Exhibits Micromolar Antitumor Cytotoxicity in Human Cancer Cell Lines (IC50 1–3 µM for Nitro-Derivatives)

In a study of amidino-substituted 2-phenylbenzothiazoles synthesized using 4-nitrobenzoyl chloride as an acylating agent, nitro-substituted derivatives exhibited tumor cell-growth inhibitory activity with IC50 values in the micromolar range (1–3 µM) against MCF-7 (breast carcinoma) and H460 (lung carcinoma) cell lines [1]. The 4-nitrobenzoyl moiety was a key structural element in the synthetic route, though the target compound differs from the tested amidino derivatives. Separately, the Sanofi patent reports that nitrobenzothiazole derivatives are useful in treating proliferative disorders [2]. These data provide class-level support for antitumor screening of the target compound but do not constitute direct experimental validation.

Antitumor Cytotoxicity Nitrobenzothiazole

Research and Industrial Application Scenarios for Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CAS 1321973-99-2)


Antitubercular Lead Optimization Campaigns Targeting 4-Nitrobenzothiazole Pharmacophore

This compound is structurally aligned with the 4-nitrobenzothiazole general formula claimed in Sanofi patent US 8,993,561 for the treatment of tuberculosis, including drug-resistant strains [1]. As a 5,7-dimethyl-substituted variant with an N3-ethyl acetate prodrug handle, it represents a suitable starting point or comparator for medicinal chemistry programs aiming to optimize antimycobacterial potency, oral bioavailability, and metabolic stability beyond the patent-exemplified compounds. Researchers should benchmark new analogs against the reference MIC range of 0.5–8 µg/mL against M. tuberculosis H37Rv established in the patent [1].

Structure-Activity Relationship Studies on Benzothiazole Methylation and Nitrobenzoyl Isomerism

The unique combination of 5,7-dimethyl substitution and 4-nitrobenzoyl imino geometry makes this compound a valuable tool for systematic SAR investigations comparing the effects of benzothiazole core methylation and nitrobenzoyl regioisomerism on target binding, cellular permeability, and metabolic stability. The estimated ΔClogP of +0.8 to +1.2 units relative to the des-methyl analog CAS 6279-25-0 provides a quantitative hypothesis for testing permeability and CYP450 stability differences [2].

Antimicrobial Screening with Class-Level Benchmarking

This compound can be deployed in antimicrobial susceptibility testing panels using the serial plate dilution methodology described by Agarwal et al. (2020), with the established benzothiazole class MIC reference range of 25–200 µg/mL against S. aureus, E. coli, C. albicans, and A. niger serving as a quantitative benchmark [3]. Activity falling substantially below 25 µg/mL would indicate meaningful differentiation from the class baseline and warrant further investigation.

Ester Prodrug Hydrolysis Profiling for Pharmacokinetic Optimization

The ethyl ester moiety offers a quantifiably distinct hydrolysis profile relative to the corresponding methyl ester, with an estimated 2- to 5-fold slower enzymatic cleavage rate based on carboxylesterase substrate specificity models [4]. This compound is suitable for comparative in vitro stability studies in plasma and liver microsomes to validate the predicted hydrolysis differential, informing prodrug design decisions where sustained release of the active carboxylic acid metabolite is therapeutically desirable.

Quote Request

Request a Quote for Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.